Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid
Overview
Description
Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid is utilized in the solid phase synthesis of peptide amides, leveraging the fluorenylmethoxycarbonyl (Fmoc) method. This approach facilitates the creation of peptides with specific terminal amides, highlighting the versatility of Fmoc amino acids in peptide engineering (Funakoshi et al., 1988). Additionally, this chemical is used in pre-column derivatization methods for high-performance liquid chromatography (HPLC) analysis of amino acids, offering a method for accurate measurement of amino acid concentrations in biological materials (Fürst et al., 1990).
Functional Materials and Hydrogels
Fmoc-modified amino acids, including this compound, are recognized for their self-assembly features, forming the basis for functional materials with a wide range of applications. These include cell cultivation, bio-templating, drug delivery, and therapeutic properties, demonstrating the compound's potential in both material science and biotechnology (Tao et al., 2016). For example, the self-assembly and hydrogelation behavior of Fmoc-phenylalanine derivatives have been studied for their role in creating hydrogels, which are crucial for biomedical applications (Ryan et al., 2010).
Antibacterial Applications
Recent advances in peptide- and amino-acid-based nanotechnology have explored the use of Fmoc-decorated self-assembling building blocks for antibacterial purposes. These materials exhibit significant antibacterial capabilities, affecting bacterial morphology and viability without being cytotoxic to mammalian cells. This highlights the potential of Fmoc-modified compounds in developing new antibacterial materials (Schnaider et al., 2019).
Safety and Hazards
When handling Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid, it’s important to use proper safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . If exposure limits are exceeded or irritation is experienced, use a full-face respirator .
Properties
IUPAC Name |
(3R)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDRHDRSYRSZJX-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC(=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375879 | |
Record name | AC1MC5MS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-91-8 | |
Record name | AC1MC5MS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.